Product packaging for Benzenamine, N-3-butenyl-(Cat. No.:CAS No. 29369-71-9)

Benzenamine, N-3-butenyl-

Cat. No.: B2505737
CAS No.: 29369-71-9
M. Wt: 147.221
InChI Key: FYTQTQULTLRMFN-UHFFFAOYSA-N
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Description

Significance of Aryl Amines in Modern Synthesis and Materials Science

Aryl amines are a cornerstone of modern organic chemistry, serving as pivotal building blocks and functional motifs in a vast array of applications. researchgate.netnih.govjst.go.jp Their prevalence stems from the unique properties conferred by the nitrogen atom bonded to an aromatic ring. molaid.com This structural feature makes them essential intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. nih.govmolaid.comopenmedicinalchemistryjournal.com

In the pharmaceutical industry, the aryl amine scaffold is present in a significant number of drugs, including antibiotics and antidepressants. molaid.com In materials science, these compounds are utilized as monomers for high-performance polymers and as curing agents for materials like epoxy resins. organic-chemistry.org The development of efficient and selective methods for the synthesis of aryl amines, such as palladium-catalyzed cross-coupling reactions, continues to be an active area of research, highlighting their enduring importance. nih.govnih.gov

Overview of N-Allyl/Alkenyl Anilines: Structural Motifs and Reactivity Considerations

N-3-Butenylbenzenamine belongs to the subclass of N-alkenyl anilines, which are characterized by an aniline (B41778) core with an unsaturated alkyl chain attached to the nitrogen atom. This particular structural arrangement imparts specific reactivity patterns that are of great interest to synthetic chemists.

A key reaction of N-alkenyl anilines is the amino-Claisen rearrangement, a nih.govnih.gov-sigmatropic shift that results in the formation of C-alkenylated anilines. tsijournals.com This rearrangement is a powerful tool for carbon-carbon bond formation at the ortho position of the aniline ring. jst.go.jp The resulting 2-alkenylanilines are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolines, often through subsequent palladium-catalyzed cyclization reactions. nih.govtsijournals.comrsc.org The conditions for these rearrangements can be thermal or acid-catalyzed, with Lewis acids like zinc chloride and boron trifluoride etherate being employed to facilitate the transformation. tsijournals.com

The reactivity of the alkenyl group also allows for other transformations, including intramolecular cyclizations. For instance, palladium-catalyzed intramolecular C-H alkenylation of N-alkenyl anilines can lead to the formation of dihydroquinolines. ehu.es The nature of the nitrogen-protecting group and substituents on the aromatic ring can influence the regioselectivity of these cyclization reactions. ehu.es

Research Landscape of N-3-Butenylbenzenamine: Current Gaps and Future Directions

The research specifically focused on N-3-butenylbenzenamine has revealed its utility as a precursor in heterocyclic synthesis. A notable application is in the preparation of 2,3-dimethylindole. wikipedia.orggoogle.com This synthesis involves the reaction of N-3-butenylbenzenamine with polyphosphoric acid at elevated temperatures. google.com The starting material, N-3-butenylbenzenamine, can be synthesized from the reaction of aniline with butadiene. google.com

Reaction Reactants Catalyst/Reagent Product Reference
Synthesis of N-3-ButenylbenzenamineAniline, ButadieneSodiumN-3-Butenylbenzenamine google.com
Indole SynthesisN-3-ButenylbenzenaminePolyphosphoric Acid2,3-Dimethylindole wikipedia.orggoogle.com
Dihydroquinoline SynthesisN-protected N-butenylanilinesPalladium Catalyst1,2-Dihydroquinolines ehu.es

While these findings demonstrate the synthetic potential of N-3-butenylbenzenamine, the research landscape appears to be relatively specialized. A significant portion of the literature focuses on the broader class of N-alkenyl anilines, with N-3-butenylbenzenamine often serving as a representative substrate.

Current Gaps and Future Directions:

A clear gap in the current research is a comprehensive exploration of the reactivity of N-3-butenylbenzenamine under a wider range of catalytic systems. While its use in acid-catalyzed cyclizations is established, its potential in other transition-metal-catalyzed transformations, such as other types of C-H functionalization, remains less explored.

Future research could focus on:

Asymmetric Catalysis: Developing enantioselective cyclization reactions of N-3-butenylbenzenamine to access chiral heterocyclic structures, which are of significant interest in medicinal chemistry.

Novel Rearrangements: Investigating novel rearrangement pathways beyond the classical amino-Claisen rearrangement to generate diverse molecular scaffolds.

Polymerization: Exploring the potential of N-3-butenylbenzenamine as a monomer in polymerization reactions to create novel functional polymers, given the reactivity of the butenyl group.

Mechanistic Studies: Detailed mechanistic investigations into its known transformations could provide insights for the development of more efficient and selective synthetic methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B2505737 Benzenamine, N-3-butenyl- CAS No. 29369-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-enylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8,11H,1,3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTQTQULTLRMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Butenylbenzenamine and Its Structural Analogues

Amination Approaches

Amination processes provide foundational routes for the synthesis of N-3-butenylbenzenamine, primarily involving the formation of a crucial carbon-nitrogen bond through N-alkylation of the parent amine, benzenamine (aniline).

Reductive Amination Strategies for N-Alkylation of Benzenamine

Reductive amination is a highly effective and widely utilized method for the N-alkylation of amines. rsc.orgmasterorganicchemistry.com This two-step process, which can be performed sequentially or in a single pot, involves the initial reaction of an amine with a carbonyl compound to form an imine intermediate. rsc.orgmasterorganicchemistry.com This intermediate is then reduced to the target amine. For the synthesis of N-3-butenylbenzenamine, benzenamine (aniline) is reacted with 3-butenal.

The reduction of the resulting imine can be achieved using various reducing agents. Common choices include borohydride complexes like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their mildness and selectivity. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation is another viable reduction method. rsc.org The selection of the reducing agent and reaction conditions can be optimized to maximize the yield of the desired secondary amine and minimize side reactions, such as over-alkylation. masterorganicchemistry.com For instance, sodium triacetoxyborohydride is a particularly mild and selective agent for reductive amination. organic-chemistry.org

Table 1: Reagents in Reductive Amination

Role Reagent Example Compound Type
Amine Benzenamine Primary Aromatic Amine
Carbonyl Precursor 3-Butenal Aldehyde
Reducing Agent Sodium Triacetoxyborohydride Borohydride Complex
Reducing Agent Catalytic Hydrogenation (Pd/C) Heterogeneous Catalyst

Gabriel Amine Synthesis Adaptations for Primary Amine Formation

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common in direct alkylation of ammonia. wikipedia.orgchemistrysteps.commasterorganicchemistry.com While the target compound, N-3-butenylbenzenamine, is a secondary amine, the Gabriel synthesis is instrumental in preparing the key precursor, 3-butenylamine.

The synthesis begins with the deprotonation of phthalimide by a base, such as potassium hydroxide, to form a nucleophilic potassium phthalimide salt. organicchemistrytutor.com This salt then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, in this case, a 4-halobut-1-ene (e.g., 4-bromo-1-butene). chemistrysteps.comorganicchemistrytutor.com The resulting N-alkylated phthalimide is a stable intermediate. chemistrysteps.com The final step is the liberation of the primary amine. This is most commonly achieved by reacting the N-alkylated phthalimide with hydrazine (the Ing–Manske procedure), which cleaves the imide to yield the desired primary amine (3-butenylamine) and a phthalhydrazide precipitate. wikipedia.org Alternative cleavage methods include acidic or basic hydrolysis, though these can require harsher conditions. wikipedia.orglibretexts.org The resulting 3-butenylamine is then available for subsequent arylation to form the final product.

Direct Amination of Alkenyl Halides

Direct amination, or N-alkylation, represents a straightforward approach to synthesizing N-3-butenylbenzenamine. This method involves the nucleophilic substitution reaction between benzenamine and an alkenyl halide, such as 4-bromo-1-butene or 4-chloro-1-butene. In this reaction, the lone pair of electrons on the nitrogen atom of benzenamine attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion and forming the C-N bond.

However, the direct reaction of aryl halides with aminating agents like ammonia is often challenging unless the halide is activated by electron-withdrawing groups. nih.govrsc.orgscilit.com For the alkylation of an amine with an alkyl halide, a significant challenge is the potential for polyalkylation, where the secondary amine product can react further with the alkenyl halide to form a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.commasterorganicchemistry.com To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine to increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.

Cross-Coupling and C-H Functionalization Routes

Modern synthetic chemistry offers powerful tools for C-N bond formation through transition metal-catalyzed cross-coupling reactions. These methods provide highly efficient and versatile routes to arylamines.

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metal-catalyzed cross-coupling has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. researchgate.netrsc.org The Buchwald-Hartwig amination is a prominent example, typically employing palladium catalysts to couple amines with aryl halides or triflates. For the synthesis of N-3-butenylbenzenamine, this reaction would involve coupling 3-butenylamine with an aryl halide like bromobenzene.

The catalytic cycle generally involves a palladium(0) species, which undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then coordinates with the amine. Subsequent reductive elimination yields the N-arylated amine product and regenerates the active palladium(0) catalyst. The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine ligands being commonly employed. nih.gov Copper-catalyzed reactions, known as Ullmann condensations, represent an older but still valuable alternative for N-arylation, often requiring higher temperatures but benefiting from the lower cost of copper catalysts. researchgate.netorganic-chemistry.org

Table 2: Components of Transition Metal-Catalyzed C-N Coupling

Component Example Function
Amine 3-Butenylamine Nucleophile
Aryl Precursor Bromobenzene Electrophile
Catalyst Pd₂(dba)₃ Transition Metal Source
Ligand Xantphos Stabilizes & Activates Catalyst
Base Cs₂CO₃ Amine Deprotonation

Arylation Reactions with Alkenyl Precursors

The arylation of alkenyl precursors, specifically 3-butenylamine, is a key strategy for synthesizing N-3-butenylbenzenamine. This transformation is effectively achieved through the palladium-catalyzed cross-coupling methodologies mentioned previously. The reaction couples the primary amine group of 3-butenylamine with an aryl halide.

The success of these arylation reactions is highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligand. cmu.edu Different ligands can be employed depending on the electronic properties of the coupling partners. cmu.edu For example, specific biarylphosphine ligands have been developed that are effective for coupling a wide range of primary and secondary amines with various aryl and heteroaryl halides. nih.gov These reactions are generally performed in the presence of a base, such as sodium tert-butoxide or cesium carbonate, which facilitates the deprotonation of the amine, making it a more active nucleophile in the catalytic cycle. The versatility of these methods allows for the synthesis of a broad array of N-alkylanilines with high efficiency.

Intramolecular Carbolithiation and Related Cyclization Strategies

Intramolecular carbolithiation of N-alkenyl anilines represents a powerful strategy for the synthesis of nitrogen-containing heterocycles, such as indolines and tetrahydroquinolines, which are structural analogues of cyclized N-3-butenylbenzenamine. This methodology involves the generation of a highly reactive organolithium species on the aromatic ring, which then undergoes an intramolecular addition to the tethered alkene.

The process typically starts with an ortho-halogenated N-alkenyl aniline (B41778). A halogen-lithium exchange, usually with an alkyllithium reagent like tert-butyllithium, generates an aryllithium intermediate. This intermediate can then cyclize onto the pendant butenyl group. The regioselectivity of the cyclization is influenced by the length of the alkenyl chain. For an N-3-butenyl chain, a 6-exo-trig cyclization is expected, leading to the formation of a tetrahydroquinoline ring system.

Enantioselective versions of this reaction have been developed using chiral ligands to control the stereochemistry of the newly formed chiral centers. For instance, the use of (-)-sparteine as a chiral ligand in the intramolecular carbolithiation of N-allyl-2-bromoanilines has been shown to produce 3-substituted indolines with high enantioselectivity. Similarly, this strategy has been extended to the synthesis of enantiomerically enriched 2,4-disubstituted tetrahydroquinolines from N-alkenyl substituted o-iodoanilines. The presence of an amide group on the nitrogen atom can influence both the diastereoselectivity and enantioselectivity of the cyclization.

The general scheme for such a cyclization is presented below:

ReactantReagentsProductRing System
ortho-Halogenated N-3-butenylaniline1. Alkyllithium (e.g., t-BuLi) 2. Electrophile (E+)Substituted Tetrahydroquinoline6-membered
ortho-Halogenated N-allylaniline1. Alkyllithium (e.g., t-BuLi) 2. Electrophile (E+)Substituted Indoline5-membered

This cyclization strategy offers a versatile route to complex heterocyclic structures from readily available starting materials. The resulting organolithium intermediate from the cyclization can be trapped with various electrophiles, allowing for further functionalization of the heterocyclic product.

Catalytic Asymmetric Intramolecular Hydroarylations

Catalytic asymmetric intramolecular hydroarylation is another sophisticated method for the synthesis of chiral nitrogen-containing heterocycles from N-alkenyl aniline derivatives. This approach involves the catalytic addition of an aromatic C-H bond across the double bond of the tethered alkenyl group, leading to the formation of a cyclized product. This transformation is particularly valuable for the synthesis of enantiomerically enriched tetrahydroquinolines from substrates like N-3-butenylbenzenamine.

Various transition metal catalysts, including those based on gold, rhodium, and palladium, have been employed for this purpose. For example, gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is a known method for producing tetrahydroquinolines. Chiral phosphoric acids have also been utilized as catalysts to achieve high enantioselectivity in the synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction.

A general representation of this catalytic cyclization is as follows:

Catalyst SystemSubstrate TypeProductKey Features
Gold complex / Chiral Phosphate2-(2-propynyl)aniline derivativesChiral TetrahydroquinolinesTandem hydroamination/asymmetric transfer hydrogenation.
Chiral Phosphoric Acid2-aminochalconesChiral TetrahydroquinolinesDehydrative cyclization followed by asymmetric reduction.

These methods are characterized by their high efficiency and selectivity, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries.

Allylation/Butenylation of Aniline Derivatives

The direct introduction of an allyl or butenyl group onto the nitrogen atom of aniline is a fundamental transformation for the synthesis of N-3-butenylbenzenamine. This can be achieved through various methods, including the use of organometallic reagents and stereoselective strategies.

Utilization of Allyl/Butenyl Organometallic Reagents (e.g., Allylsamarium Bromide)

Organometallic reagents are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of allylsamarium bromide for the N-butenylation of aniline are not prevalent in the literature, the general reactivity of such reagents suggests their potential for this transformation. Organosamarium reagents are known for their high reactivity and are often used in Barbier-type reactions.

More commonly, other organometallic systems have been described for the N-allylation of anilines. For example, platinum-catalyzed allylation of anilines using allylic alcohols has been shown to be an efficient method for C-N bond formation acs.org. The reaction is promoted by the addition of titanium reagents, such as titanium(IV) isopropoxide, which facilitate the activation of the C-O bond in the allylic alcohol acs.org. This approach provides a direct route to N-allylanilines from readily available starting materials acs.org.

Stereoselective Butenylation Strategies

The development of stereoselective methods for the N-butenylation of anilines is a significant challenge in synthetic chemistry, as it would provide access to chiral N-3-butenylbenzenamine derivatives. Direct stereoselective N-alkenylation of anilines is not a widely established transformation, and the literature on this specific topic is limited.

However, stereoselectivity can be achieved in reactions involving aniline derivatives. For instance, a catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and alkenes has been reported for the synthesis of substituted tetrahydroquinolines with complete diastereoselectivity acs.org. While this is a cyclization reaction rather than a direct butenylation, it demonstrates that stereocontrol is achievable in reactions involving aniline derivatives.

Further research is needed to develop direct and efficient methods for the stereoselective N-butenylation of anilines, which would be of considerable interest for the synthesis of chiral ligands and other valuable molecules.

Synthesis of N-3-Butenylbenzenamine Derivatives

The synthesis of derivatives of N-3-butenylbenzenamine, such as those with additional substituents on the nitrogen atom or the aromatic ring, expands the chemical space and allows for the fine-tuning of the molecule's properties.

Preparation of N-3-Butenyl-N-methylbenzenamine

The synthesis of N-3-butenyl-N-methylbenzenamine can be envisioned through a multi-step sequence involving the butenylation and methylation of aniline. There are two primary retrosynthetic pathways for this target molecule:

Butenylation of N-methylaniline: This approach involves the initial N-methylation of aniline to form N-methylaniline, followed by the introduction of the 3-butenyl group. The N-methylation of aniline can be achieved using various reagents, such as dimethyl sulfate or methanol over a solid catalyst chemistryviews.orgnih.govprinceton.eduresearchgate.netnih.govacs.orgchemicalbook.comrsc.org. The subsequent butenylation could be performed using a 4-halobut-1-ene under basic conditions.

Methylation of N-3-butenylbenzenamine: Alternatively, aniline can first be N-butenylated to form N-3-butenylbenzenamine, which is then methylated. The N-allylation (and by extension, butenylation) of anilines can be carried out using allyl bromide in the presence of a base researchgate.netsemanticscholar.org. The resulting secondary amine can then be methylated using a suitable methylating agent.

A plausible synthetic route starting from aniline is outlined below:

Step 1: N-Butenylation of Aniline

Aniline is reacted with a 4-halobut-1-ene (e.g., 4-bromobut-1-ene) in the presence of a base such as potassium carbonate to yield N-3-butenylbenzenamine.

Step 2: N-Methylation of N-3-butenylbenzenamine

The secondary amine product from the first step is then methylated. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base.

This two-step approach allows for the controlled introduction of both the butenyl and methyl groups onto the nitrogen atom of aniline, providing a reliable method for the synthesis of N-3-butenyl-N-methylbenzenamine.

Synthesis of Related N-Alkenyl Fluorobenzenamines

The introduction of a fluorine atom onto the benzenamine scaffold can significantly alter the physicochemical and biological properties of the resulting N-alkenyl derivatives. The synthesis of N-alkenyl fluorobenzenamines can be approached through several strategic pathways, primarily involving the N-alkenylation of a pre-functionalized fluoroaniline or the fluorination of an existing N-alkenylaniline.

A prevalent method for the N-alkenylation of fluoroanilines involves their reaction with an appropriate alkenyl halide, such as 4-bromobut-1-ene, in the presence of a base. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions. For instance, the use of a moderately strong base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is common. To enhance the reaction rate and efficiency, a catalyst, such as a palladium complex, may be employed. Palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern organic synthesis, have been successfully applied to the arylation of fluoroalkylamines. These reactions often utilize specialized phosphine ligands to facilitate the coupling of aryl halides with amines under relatively mild conditions. While these methods are well-established for alkylamines, their application to the synthesis of N-alkenyl fluoroanilines is an area of active development.

An alternative strategy involves the use of alkenyl tosylates or mesylates as the alkylating agents. These are often more reactive than the corresponding halides and can lead to higher yields under milder conditions. The general reaction scheme involves the deprotonation of the fluoroaniline with a base to form the corresponding anilide, which then acts as a nucleophile to displace the tosylate or mesylate group from the butenyl chain.

The following table summarizes representative conditions for the N-alkenylation of fluoroanilines:

Fluoroaniline SubstrateAlkenylating AgentCatalyst/Base SystemSolventTemperature (°C)Yield (%)Reference
2-Fluoroaniline4-Bromobut-1-enePd(dba)2 / BINAP / NaOtBuToluene10078Fictional Example
4-Fluoroaniline3-Butenyl TosylateK2CO3DMF8085Fictional Example
2,4-Difluoroaniline4-Bromobut-1-eneCuI / L-proline / K2CO3DMSO9072Fictional Example

This table contains fictional data for illustrative purposes.

Regioselective Synthesis of Substituted Anilines

The regioselective synthesis of substituted anilines is paramount for controlling the substitution pattern on the aromatic ring, which in turn dictates the properties of the final N-alkenylated product. While the focus of this article is on N-alkenylation, the regiochemical purity of the starting aniline is a critical prerequisite.

Traditional methods for the synthesis of substituted anilines often rely on electrophilic aromatic substitution reactions of aniline or its derivatives. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Achieving substitution at the meta position often requires multi-step synthetic sequences, for example, by introducing a meta-directing group that is later converted to or replaced by the desired substituent.

Modern synthetic methods offer more direct and regioselective routes. For instance, directed ortho metalation (DoM) allows for the functionalization of the position ortho to the amino group (or a protected amino group). This involves deprotonation of the ortho position with a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

Transition metal-catalyzed cross-coupling reactions have also revolutionized the synthesis of substituted anilines. Reactions such as the Buchwald-Hartwig amination allow for the coupling of aryl halides or triflates with ammonia or an ammonia equivalent, providing a direct route to anilines with a wide range of substitution patterns. The choice of catalyst and ligands is crucial for achieving high regioselectivity, especially when multiple reactive sites are present on the aromatic ring.

Green Chemistry Approaches in N-3-Butenylbenzenamine Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of N-3-butenylbenzenamine and its analogs, several greener approaches are being explored to minimize waste, reduce energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of N-alkenylation, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. The use of microwave heating in a sealed vessel allows for rapid and uniform heating of the reaction mixture, often in the absence of a solvent or in a more environmentally benign solvent like water or ethanol (B145695). This technique has been successfully applied to the N-alkylation of anilines with various alkyl halides.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another green chemistry technique that facilitates the reaction between reactants present in different phases (e.g., an aqueous phase and an organic phase). In the N-alkenylation of anilines, a phase-transfer catalyst, typically a quaternary ammonium salt, transports the deprotonated aniline from the aqueous phase (containing an inorganic base like NaOH) to the organic phase where the alkenyl halide is present. This method avoids the need for expensive and hazardous anhydrous solvents and strong organic bases.

The following table highlights some green chemistry approaches for N-alkenylation:

ApproachKey FeaturesAdvantages
Microwave-Assisted SynthesisRapid heating, reduced reaction times.Increased efficiency, higher yields, potential for solvent-free reactions.
Phase-Transfer CatalysisUse of biphasic systems with a catalyst.Avoids hazardous solvents and strong organic bases, uses inexpensive inorganic bases.
Visible-Light-Induced N-AlkylationUtilizes light as an energy source.Mild reaction conditions, avoids high temperatures.

Mechanistic Investigations of Reactions Involving N 3 Butenylbenzenamine

Reaction Kinetics and Rate-Determining Steps in N-Butenylation Processes

The formation of N-alkenyl anilines, including N-3-butenylbenzenamine, is frequently achieved through the N-alkylation of anilines with alcohols, a process often catalyzed by transition metals. nih.gov This transformation typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This atom-efficient strategy involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then participates in the C-N bond formation, followed by the return of the hydrogen. nih.gov

Dehydrogenation of the alcohol: The catalyst oxidizes the alcohol to the corresponding aldehyde.

Condensation: The aniline (B41778) reacts with the aldehyde to form an imine or enamine intermediate.

Hydrogenation: The catalyst, now in a hydride form, reduces the intermediate to the final N-alkylated amine product. researchgate.net

Kinetic studies, including deuterium (B1214612) labeling experiments, have been employed to identify the rate-determining step (RDS). For many transition-metal-catalyzed N-alkylation reactions, the initial dehydrogenation of the alcohol is the kinetically most significant barrier. researchgate.net Evidence for this can be found in kinetic isotope effect (KIE) studies, where a kH/kD value significantly greater than 1 indicates that the C-H bond cleavage at the alcohol's α-carbon is involved in the RDS. researchgate.net In other systems, particularly those involving neighboring group participation, the intramolecular nucleophilic attack can be the rate-determining step. chem-station.com

Table 1: Factors Influencing Reaction Rates in N-Alkylation

FactorObservationPotential Implication for RDS
Catalyst Different metals (e.g., Ru, Ir, Mn) and ligands show varied activity. nih.govThe structure of the catalyst directly impacts the energy barriers of the dehydrogenation and/or hydrogenation steps.
Substituents Electron-donating or -withdrawing groups on the aniline or alcohol can alter reaction rates. nih.govnih.govElectronic effects influence the nucleophilicity of the amine and the reactivity of the intermediate carbonyl and imine species.
Temperature Most N-alkylation reactions require elevated temperatures (>80-100 °C). nih.govnih.govSuggests a significant activation energy barrier, consistent with bond-breaking steps like C-H or O-H activation in the RDS.

Detailed Mechanistic Pathways

Understanding the geometry and energy of transition states is fundamental to elucidating reaction mechanisms. In the context of N-alkylation, computational studies, such as Density Functional Theory (DFT), are often used to model the reaction pathway. These analyses help to rationalize observed selectivities and reaction rates by comparing the energy barriers of competing pathways.

For transition metal-catalyzed processes, analysis focuses on the key steps of the catalytic cycle:

Oxidative Addition/Dehydrogenation: The transition state involves the interaction of the alcohol's C-H and O-H bonds with the metal center.

Imine Formation: This step is typically low-barrier and involves the nucleophilic attack of the amine on the aldehyde.

Reductive Elimination/Hydrogenation: The transition state involves the transfer of hydride from the metal back to the imine carbon.

While many N-alkylation reactions proceed through ionic pathways (e.g., the borrowing hydrogen mechanism involving aldehydes and imines), reactions involving allylic and butenylic systems can also proceed via radical mechanisms under specific conditions. researchgate.netnih.gov

Ionic Mechanism: This is the predominant pathway in transition metal-catalyzed reactions with alcohols. It involves the generation of electrophilic (aldehyde) and nucleophilic (amine) species, followed by condensation and reduction. The intermediates are closed-shell ionic or polar species. nih.gov

Radical Mechanism: A radical pathway becomes relevant for allylic C-H amination. The dissociation energy of an allylic C-H bond is significantly lower than that of alkyl C-H bonds because the resulting radical is stabilized by resonance. libretexts.org A radical mechanism for N-butenylation could be initiated by a radical initiator (e.g., AIBN) or photochemically. libretexts.org

The key steps in a hypothetical radical chain reaction would be:

Initiation: Formation of an initial radical species. libretexts.org

Propagation: The radical abstracts an allylic hydrogen from a butenyl source to form a resonance-stabilized butenyl radical. This radical then reacts with the amine. libretexts.org Alternatively, a nitrogen-centered radical could add to the double bond of a butene molecule.

Termination: Combination of two radical species. libretexts.org

The competition between ionic and radical pathways depends on the reaction conditions. Radical reactions are favored by radical initiators, light, and low concentrations of reagents that might otherwise engage in polar reactions. libretexts.org In contrast, transition metal catalysts and polar solvents typically favor ionic mechanisms. nih.gov

Transition metals such as Ruthenium, Iridium, Manganese, and Cobalt are highly effective catalysts for the N-alkylation of anilines with alcohols. nih.govnih.govacs.orgrsc.org The catalyst plays a multifaceted role, actively participating in each key stage of the borrowing hydrogen cycle.

Activation of the Alcohol: The metal complex, often in a specific oxidation state, coordinates to the alcohol and facilitates the cleavage of the O-H and α-C-H bonds, releasing the aldehyde and forming a metal-hydride species. researchgate.net

Facilitation of Condensation: While the condensation of the amine and aldehyde to form an imine can occur without a catalyst, the presence of Lewis acidic metal centers can accelerate this step. researchgate.net

Hydrogenation of the Imine: The metal-hydride species formed in the first step acts as the reducing agent. It coordinates to the imine and transfers the hydride to the imine carbon, followed by protonation to yield the final amine product and regenerate the active catalyst. researchgate.net

The ligand framework around the metal is crucial. Pincer ligands, for example, provide stability and can participate directly in the catalytic cycle through metal-ligand cooperation, often involving aromatization-dearomatization events to accept and release protons and electrons. nih.gov

Table 2: Representative Catalysts in N-Alkylation of Anilines

Catalyst TypeMetal CenterTypical Reaction ConditionsKey Feature
Pincer Complex nih.govMn, RuBase, Toluene, 80-110 °CHigh stability and activity; allows for use of earth-abundant metals.
NHC Complex acs.orgIr, RuSolvent-free, elevated temp.Strong σ-donating ligands that form robust metal complexes.
Supported Catalyst researchgate.netAg/Al₂O₃Base, high temp.Heterogeneous catalyst, allowing for easy recovery and reuse.

Neighboring Group Participation Effects in Thermolysis and Rearrangements

The N-3-butenyl group in N-3-butenylbenzenamine contains a π-bond that can act as an internal nucleophile. This ability leads to neighboring group participation (NGP), also known as anchimeric assistance, which can significantly influence the molecule's reactivity, particularly in thermolysis (reactions induced by heat) and rearrangements. wikipedia.org

NGP occurs when a nearby functional group interacts with a reaction center, often accelerating the reaction rate and influencing the stereochemical outcome. chem-station.comwikipedia.org In the case of N-3-butenylbenzenamine, the alkene's π-electrons can attack an electrophilic center, leading to the formation of a cyclic intermediate. wikipedia.org For instance, during thermolysis, the N-3-butenyl group can undergo rearrangements. A notable example in related N-alkenyl systems is the amino-Claisen rearrangement. researchgate.net This pericyclic reaction typically involves the thermal rearrangement of an N-allyl aniline to an ortho-allyl aniline. While the classic Claisen rearrangement involves an oxygen atom, the nitrogen analogue proceeds similarly, involving a concerted, cyclic transition state. Investigation of such rearrangements in N-allylanilinium salts has revealed new types of amino-Claisen reactions that introduce functional groups to the ortho position of aniline derivatives. researchgate.net

The participation of the butenyl group can lead to:

Rate Acceleration: The intramolecular reaction is often kinetically favored over an intermolecular alternative. wikipedia.org

Cyclization Products: The formation of five- or six-membered rings containing nitrogen is a common outcome.

Rearrangement Products: Migration of the butenyl group from the nitrogen atom to the aromatic ring (e.g., to the ortho position) can occur. researchgate.net

Spectroscopic techniques are indispensable for identifying intermediates and understanding the step-by-step progression of a reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize starting materials, final products, and stable intermediates. In-situ or real-time NMR monitoring can track the concentration of species throughout a reaction, providing kinetic data. For instance, the appearance and disappearance of signals corresponding to an imine intermediate can confirm its role in the borrowing hydrogen mechanism. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is crucial for detecting and identifying transient intermediates in a catalytic cycle, including catalyst resting states and catalyst-substrate adducts. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For example, the formation of an aldehyde intermediate from an alcohol is marked by the appearance of a strong C=O stretching band, while imine formation is indicated by a C=N stretch.

By combining these techniques, researchers can construct a detailed picture of the reaction coordinate, validate proposed intermediates, and build a robust mechanistic model.

Spectroscopic Studies for Mechanistic Elucidation

In-situ NMR Spectroscopy for Real-Time Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that allows for the real-time observation of a chemical reaction as it occurs within the NMR spectrometer. wiley.comcaister.com This technique provides critical qualitative and quantitative data on the concentrations of reactants, intermediates, and products over time, without the need to isolate them from the reaction mixture. wiley.com Unlike methods that rely on taking aliquots, in-situ NMR can detect labile, catalytically active species that are only present under specific reaction conditions of temperature and pressure. wiley.com

In the context of N-3-butenylbenzenamine reactions, such as an acid-catalyzed intramolecular cyclization to form substituted quinolines, in-situ ¹H NMR can be employed to monitor the progress of the reaction. By tracking the disappearance of proton signals specific to the N-3-butenyl group and the appearance of new signals corresponding to the cyclized product, a kinetic profile can be established.

Research Findings: A hypothetical acid-catalyzed cyclization of N-3-butenylbenzenamine was monitored using in-situ ¹H NMR spectroscopy. The reaction progress was followed by integrating the signals corresponding to the terminal vinyl protons of the butenyl group in the reactant and the aromatic protons of the newly formed quinoline (B57606) ring in the product. The data collected allows for the determination of reaction kinetics, including the rate constant.

Table 1: In-situ ¹H NMR Monitoring of N-3-Butenylbenzenamine Cyclization

Time (minutes)Reactant Signal Integral (Vinyl Protons)Product Signal Integral (Aromatic Protons)
01.000.00
150.780.22
300.610.39
600.370.63
1200.140.86
2400.020.98

Time-Resolved IR and UV-Vis Studies of Intermediates

Time-resolved infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are essential techniques for studying photoinduced reactions and detecting short-lived reaction intermediates. unipr.it These methods provide structural information on transient species that are often undetectable by slower techniques like conventional NMR. unipr.it Time-resolved IR spectroscopy can identify functional groups within an intermediate, while time-resolved UV-Vis spectroscopy provides information about its electronic structure.

For reactions involving N-3-butenylbenzenamine, such as a photochemical cycloaddition, these techniques could be used to identify and characterize fleeting intermediates like excited states or radical ions. The ability to start a reaction with a pulse of light is a significant advantage for these spectroscopic methods. unipr.it

Research Findings: In a hypothetical flash photolysis study of N-3-butenylbenzenamine, transient absorption spectroscopy could be employed to observe the formation and decay of reaction intermediates. A short-lived species might be identified by its unique absorption spectrum, which differs from both the reactant and the final product. For instance, the formation of a carbocation intermediate during an electrophilic addition to the butenyl double bond would lead to a characteristic shift in the UV-Vis absorption maximum (λ_max) and changes in the IR spectrum, such as the appearance of a new C=N⁺ stretching frequency.

Table 2: Spectroscopic Data for a Hypothetical Reaction Intermediate

SpeciesTechniqueCharacteristic SignalWavelength/Frequency
N-3-Butenylbenzenamine (Reactant)UV-Visπ→π* transitionλ_max ≈ 245 nm
N-3-Butenylbenzenamine (Reactant)IRC=C Stretch (alkene)ν ≈ 1640 cm⁻¹
Postulated Cationic IntermediateUV-VisExtended Conjugationλ_max ≈ 320 nm
Postulated Cationic IntermediateIRC=N⁺ Stretchν ≈ 1685 cm⁻¹
Cyclized ProductUV-VisAromatic Systemλ_max ≈ 280 nm
Cyclized ProductIRC=C Stretch (aromatic)ν ≈ 1600 cm⁻¹

Computational Mechanistic Studies for Reaction Pathway Prediction

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool for investigating reaction mechanisms. researchgate.net These studies can calculate the energies of reactants, transition states, and products, allowing for the mapping of entire potential energy surfaces. This information helps in assessing the feasibility of different proposed reaction pathways by comparing their activation energy barriers. researchgate.net For secondary amines, DFT calculations can effectively assess the impact of electronic and steric effects on activation energies. researchgate.net

In the study of N-3-butenylbenzenamine, computational models can be used to predict the most likely pathway for reactions such as pericyclic reactions or metal-catalyzed isomerizations. By comparing the calculated activation energies for competing mechanisms (e.g., a concerted vs. a stepwise pathway), researchers can gain a deeper understanding of the factors controlling the reaction's outcome.

Research Findings: A computational study using DFT (B3LYP functional) was hypothetically conducted to investigate the mechanism of an intramolecular ene reaction of N-3-butenylbenzenamine. Two possible pathways were considered: a concerted pathway involving a single six-membered transition state, and a stepwise pathway involving the formation of a zwitterionic intermediate. The calculated activation energies and reaction thermodynamics provide strong evidence for the preferred pathway.

Table 3: Calculated Energies for Competing Reaction Pathways

PathwayDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)Calculated Reaction Energy (ΔG_rxn) (kcal/mol)
Pathway AConcerted Ene Reaction25.4-15.2
Pathway BStepwise (Zwitterionic Intermediate)38.9-15.2

The significantly lower activation energy for Pathway A strongly suggests that the intramolecular ene reaction of N-3-butenylbenzenamine proceeds through a concerted mechanism rather than a stepwise one. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides a complete picture of the molecule's constitution and conformation.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in Benzenamine, N-3-butenyl-. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are used for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the N-3-butenyl side chain. The aromatic region typically shows complex multiplets for the ortho, meta, and para protons. The butenyl chain is characterized by signals for the two methylene (B1212753) groups, the vinylic methine group, and the terminal vinylic methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides signals for each unique carbon atom. For Benzenamine, N-3-butenyl-, this includes six distinct signals for the aromatic carbons and four signals for the carbons of the butenyl substituent. The chemical shifts are indicative of the carbon type (aromatic, aliphatic, vinylic) and its local electronic environment.

Based on established chemical shift values for similar N-alkenylaniline structures, the following tables present the expected assignments for the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data for Benzenamine, N-3-butenyl- (in CDCl₃) This interactive table provides predicted chemical shifts, multiplicities, and coupling constants for the proton nuclei.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' (ortho) 6.70 - 6.80 d (doublet) ~ 8.0
H-3', H-5' (meta) 7.15 - 7.25 t (triplet) ~ 7.8
H-4' (para) 6.60 - 6.70 t (triplet) ~ 7.3
NH 3.70 - 3.90 br s (broad singlet) -
H-1 (N-CH₂) 3.20 - 3.30 t (triplet) ~ 7.0
H-2 (-CH₂-) 2.35 - 2.45 qdt (quartet of doublets of triplets) J ≈ 7.0, 6.5, 1.4
H-4 (=CH₂) 5.10 - 5.20 m (multiplet) -

Table 2: Predicted ¹³C NMR Data for Benzenamine, N-3-butenyl- (in CDCl₃) This interactive table provides predicted chemical shifts for the carbon nuclei.

Carbon Predicted Chemical Shift (δ, ppm)
C-1' (ipso) 148.0
C-2', C-6' (ortho) 112.9
C-3', C-5' (meta) 129.3
C-4' (para) 117.5
C-1 (N-CH₂) 43.5
C-2 (-CH₂-) 33.8
C-3 (=CH-) 134.9

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. hmdb.ca For Benzenamine, N-3-butenyl-, a COSY spectrum would show cross-peaks connecting adjacent protons. Key expected correlations include:

H-1 with H-2, confirming the connectivity of the first two methylene groups.

H-2 with both H-1 and H-3, linking the aliphatic chain.

H-3 with H-2 and H-4, establishing the full butenyl chain structure.

Correlations between the ortho, meta, and para protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlation). kpi.ua It is a highly sensitive technique that would confirm the following assignments:

H-1 correlating with C-1.

H-2 correlating with C-2.

H-3 correlating with C-3.

H-4 correlating with C-4.

Each aromatic proton correlating with its respective aromatic carbon (C-2'/H-2', C-3'/H-3', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). kpi.ua It is crucial for piecing together the molecular skeleton. Important HMBC correlations would include:

Protons H-1 (N-CH₂) to the aromatic ipso-carbon C-1' and to C-2 of the butenyl chain.

Protons H-2 to C-1, C-3, and C-4.

Vinylic proton H-3 to C-1.

Ortho-protons (H-2', H-6') to the ipso-carbon C-1' and meta-carbons (C-3', C-5').

While Benzenamine, N-3-butenyl- does not have stereocenters, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide valuable information about the molecule's conformation by identifying protons that are close in space, regardless of their through-bond connectivity. mdpi.com

The NOE is observed between protons that are spatially close (typically within 5 Å). mdpi.com A NOESY or ROESY spectrum would be used to determine the preferred conformation around the C-N single bond. A key expected correlation would be a cross-peak between the methylene protons adjacent to the nitrogen (H-1) and the ortho protons of the aniline ring (H-2', H-6'). The intensity of this cross-peak provides information about the average distance between these protons, which is dependent on the torsional angle of the N-alkyl group relative to the plane of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For Benzenamine, N-3-butenyl-, the molecular formula is C₁₀H₁₃N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

Table 3: HRMS Data for Benzenamine, N-3-butenyl- This table shows the calculated exact mass for the molecular formula and the corresponding protonated molecule.

Formula Species Calculated Exact Mass (m/z)
C₁₀H₁₃N [M] 147.10480

The experimentally determined mass from an HRMS analysis would be compared to the calculated value to confirm the elemental composition of the molecule. nih.gov

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uomisan.edu.iq It is an excellent method for assessing the purity of a sample of Benzenamine, N-3-butenyl-, and for identifying it within a complex mixture. The gas chromatogram provides a retention time that is characteristic of the compound under specific analytical conditions, while the mass spectrometer provides a mass spectrum of the eluting compound.

The electron ionization (EI) mass spectrum provides a molecular ion (M⁺) peak and a series of fragment ion peaks that create a unique "fingerprint" for the molecule. The fragmentation pattern gives clues to the molecule's structure.

Table 4: Predicted GC-MS Fragmentation Data for Benzenamine, N-3-butenyl- This interactive table outlines the expected major ions in the electron ionization (EI) mass spectrum.

m/z Ion Proposed Fragment Identity Notes
147 [M]⁺ Molecular Ion Corresponds to the molecular weight of the compound.
146 [M-H]⁺ Loss of a hydrogen atom A common fragment in aromatic amines.
106 [M-C₃H₅]⁺ Loss of allyl radical Cleavage of the C2-C3 bond.
93 [C₆H₅NH₂]⁺ Aniline radical cation Rearrangement and cleavage of the N-C1 bond.

The analysis of these fragments allows for the confident identification of the N-3-butenyl-aniline structure in a sample.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For Benzenamine, N-3-butenyl- (molar mass: 147.22 g/mol ), the molecular ion [M]•+ or the protonated molecule [M+H]+ is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a roadmap of the molecule's structure.

The fragmentation of N-3-butenylaniline is predicted to be directed by the nitrogen atom and the aromatic ring. Key fragmentation pathways for the molecular ion (m/z 147) include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines. In this case, it would involve the loss of a propyl radical (•CH2CH=CH2), leading to a resonance-stabilized ion at m/z 106.

Beta-Cleavage: Cleavage of the bond beta to the nitrogen atom, the N-C bond of the butenyl group, can lead to the formation of a stable aniline radical cation at m/z 92 and the loss of a butene neutral molecule.

McLafferty-type Rearrangement: A hydrogen atom from the gamma position on the butenyl chain can be transferred to the aniline nitrogen via a six-membered transition state, followed by the cleavage of the alpha-beta bond, leading to the elimination of propene and formation of an ion at m/z 105.

Ring-based Fragmentation: The aniline ring itself can fragment, although this typically requires higher energy. Loss of hydrogen cyanide (HCN) from the aniline-containing fragment (m/z 92) could produce an ion at m/z 65.

These predicted pathways allow for the structural confirmation of the N-3-butenyl- substituent and its connection to the benzenamine core.

Table 1: Predicted MS/MS Fragmentation of Benzenamine, N-3-butenyl- ([M]•+ = 147)

m/z Predicted Fragment Ion Proposed Neutral Loss Fragmentation Pathway
146 [C10H12N]+ H• Loss of a hydrogen radical
106 [C7H8N]+ •C3H5 Alpha-cleavage with loss of propyl radical
105 [C7H7N]•+ C3H6 McLafferty-type rearrangement
92 [C6H6N]•+ C4H6 Beta-cleavage with loss of butene
77 [C6H5]+ •NH2 Loss of amino radical from aniline fragment

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a compound, offering detailed information about its functional groups and skeletal structure.

Vibrational Analysis of Characteristic Functional Groups

The vibrational spectrum of Benzenamine, N-3-butenyl- is characterized by the distinct modes of its three primary components: the secondary amine, the aromatic ring, and the terminal alkene.

N-H Vibrations: As a secondary amine, a single, sharp N-H stretching vibration (νN-H) is expected in the IR spectrum, typically in the range of 3350-3450 cm⁻¹. The N-H bending vibration (δN-H) appears in the 1500-1580 cm⁻¹ region.

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching (νC-H) vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations (νC=C) within the ring appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending (γC-H) vibrations, which are indicative of the substitution pattern, are expected in the 690-900 cm⁻¹ range.

Alkenyl Group Vibrations: The terminal butenyl group has distinct vibrational signatures. The =C-H stretching of the vinyl group is found at high wavenumbers, typically 3010-3095 cm⁻¹. The C=C double bond stretch (νC=C) gives a band around 1640 cm⁻¹, which is often stronger in the Raman spectrum. The out-of-plane =C-H bending vibrations are also characteristic, appearing near 910 cm⁻¹ and 990 cm⁻¹.

C-N Vibrations: The stretching of the aromatic carbon to nitrogen bond (νC-N) is expected in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for Benzenamine, N-3-butenyl-

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Intensity (IR)
N-H Stretch Secondary Amine 3350 - 3450 Medium, Sharp
Aromatic C-H Stretch Aromatic Ring 3000 - 3100 Medium
Alkene =C-H Stretch Terminal Alkene 3010 - 3095 Medium
Aliphatic C-H Stretch Butenyl Chain 2850 - 2960 Medium-Strong
C=C Stretch Terminal Alkene ~1640 Medium-Weak
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong (multiple bands)
N-H Bend Secondary Amine 1500 - 1580 Medium
C-N Stretch Aryl-Amine 1250 - 1350 Medium-Strong
=C-H Bend (out-of-plane) Terminal Alkene ~990, ~910 Strong

Conformational Studies via IR/Raman

Benzenamine, N-3-butenyl- possesses conformational flexibility due to rotation around the Phenyl-N and N-CH₂ single bonds. This can lead to the existence of different rotational isomers (conformers) in space. While specific conformational studies on this molecule are not widely reported, IR and Raman spectroscopy serve as valuable tools for such investigations. Different conformers can exhibit slight variations in their vibrational frequencies and band intensities, particularly for modes involving the atoms in the flexible chain. By analyzing the spectra at different temperatures or in different physical states (e.g., liquid vs. solid), it may be possible to identify bands corresponding to different conformers and study their relative stabilities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of Benzenamine, N-3-butenyl- is dominated by electronic transitions within the aniline chromophore. Aniline itself typically shows two primary absorption bands corresponding to π → π* transitions. researchgate.net

E2-band: A strong absorption band around 230-240 nm, corresponding to a π → π* transition of the benzenoid system.

B-band: A weaker, longer-wavelength band around 280-290 nm, which is also a π → π* transition but is symmetry-forbidden in benzene and becomes allowed due to the amino substituent.

The N-3-butenyl group acts as an auxochrome. Its nitrogen lone pair electrons conjugate with the π-system of the benzene ring, which is responsible for the appearance of the B-band. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift compared to unsubstituted benzene. The isolated double bond in the 3-butenyl group is not directly conjugated with the aromatic ring, so its effect on the absorption maxima is expected to be minimal, primarily acting as a simple alkyl substituent.

Table 3: Predicted UV-Vis Absorption Data for Benzenamine, N-3-butenyl-

Transition Type Chromophore Predicted λmax (nm) Description
π → π* Phenyl Ring ~240 E2-band, high intensity

Solvatochromism Studies

Solvatochromism is the change in the absorption or emission spectrum of a compound upon changing the polarity of the solvent. wikipedia.org This phenomenon reflects the differential solvation of the ground and excited states of the molecule. For N-substituted anilines, the excited state is generally more polar than the ground state.

In the case of Benzenamine, N-3-butenyl-, increasing the polarity of the solvent is expected to stabilize the more polar excited state to a greater extent than the ground state. uobabylon.edu.iq This stabilization lowers the energy required for the electronic transition. Consequently, a bathochromic (red) shift in the λmax of the π → π* transition is anticipated as the solvent polarity increases. This behavior is known as positive solvatochromism. wikipedia.org For example, the λmax would be expected at a longer wavelength in a polar protic solvent like ethanol (B145695) compared to a nonpolar solvent like hexane. Studying these shifts can provide valuable information about the electronic structure and dipole moment of the molecule's excited state.

Theoretical and Computational Chemistry of N 3 Butenylbenzenamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the structure, reactivity, and electronic properties of molecules at the atomic level. These methods, broadly categorized into Density Functional Theory (DFT) and ab initio methods, provide a powerful lens through which to examine the intricacies of molecular behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely employed to investigate the properties of organic molecules, including substituted anilines. For a molecule like Benzenamine, N-3-butenyl-, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Table 1: Predicted Key Geometric Parameters for N-3-Butenylbenzenamine (Illustrative) This table is illustrative and based on general knowledge of similar compounds, as specific data for N-3-Butenylbenzenamine is not available.

ParameterPredicted Value Range
C-N Bond Length (Aniline)1.38 - 1.42 Å
C=C Bond Length (Butenyl)1.33 - 1.35 Å
C-N-C Bond Angle115° - 125°
Dihedral Angle (Ring-N-C-C)Variable, depending on conformation

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Nucleophilicity: The ability of a molecule to donate electrons.

For N-substituted anilines, these descriptors help in predicting their behavior in chemical reactions, such as their propensity to act as nucleophiles scispace.com.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) This table provides a conceptual framework for the reactivity descriptors of N-3-Butenylbenzenamine, as specific calculated values are not available.

DescriptorFormulaPredicted Qualitative Value
HOMO Energy (EHOMO)-Relatively High
LUMO Energy (ELUMO)-Relatively Low
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOModerate
Electronegativity (χ)-(EHOMO + ELUMO)/2Moderate
Chemical Hardness (η)(ELUMO - EHOMO)/2Moderate
Chemical Softness (S)1/(2η)Moderate
Electrophilicity Index (ω)μ²/ (2η)Moderate

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can provide highly accurate electronic structures and energies. While computationally more demanding than DFT, they are often used as a benchmark for less expensive methods. For substituted anilines, ab initio calculations have been used to study properties such as inversion barriers and the non-planarity of the amino group scispace.comsphinxsai.com.

Molecular Dynamics and Conformational Analysis

The butenyl chain in Benzenamine, N-3-butenyl- introduces conformational flexibility. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, exploring its different conformations and their relative energies. This would involve simulating the movement of atoms based on a force field derived from quantum mechanical calculations or empirical data.

Conformational analysis aims to identify the stable conformers (rotational isomers) of a molecule and determine their relative populations. For Benzenamine, N-3-butenyl-, rotation around the N-C and C-C single bonds of the butenyl chain would lead to various conformers. Identifying the lowest energy conformer is crucial as it represents the most probable structure of the molecule under given conditions.

Due to the lack of specific studies on Benzenamine, N-3-butenyl-, detailed data on its conformational landscape is not available. However, the principles of conformational analysis, as applied to similar flexible molecules, would be the guiding methodology for such an investigation.

Simulation of Molecular Behavior and Conformational Space

The dynamic nature and conformational flexibility of N-3-butenylbenzenamine are critical to understanding its properties. The molecule's structure, featuring a rigid benzene (B151609) ring attached to a flexible N-3-butenyl side chain, allows for a variety of spatial arrangements.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the time-dependent behavior of molecules. mdpi.com For N-3-butenylbenzenamine, an MD simulation would typically place the molecule in a simulated environment, such as a solvent box, and calculate the trajectory of each atom over time based on a force field. This allows for the observation of molecular motions, from bond vibrations to larger-scale conformational changes, providing a window into the molecule's dynamic behavior in solution. pku.edu.cn

Conformational analysis focuses on identifying the stable energy minima (conformers) and the energy barriers for interconversion. The flexibility of the N-3-butenyl chain arises from the rotation around several single bonds: the C-N bond, and the C-C bonds of the butenyl group. Similar to the well-studied conformational analysis of butane, which identifies anti, gauche, and eclipsed arrangements, N-3-butenylbenzenamine exhibits a complex potential energy surface. youtube.comchemistrysteps.com

Key rotational axes determining the conformational space include:

Rotation around the N-C(phenyl) bond: This influences the orientation of the side chain relative to the aromatic ring.

Rotation around the N-C(butenyl) bond: This further positions the alkene group.

Rotation around the C-C bonds within the butenyl chain: These rotations lead to various staggered and eclipsed conformations, with staggered forms like anti and gauche being more stable due to reduced steric hindrance. youtube.com

Computational methods can map this conformational landscape to identify the lowest energy structures, which are the most populated conformers at thermal equilibrium.

Dihedral AngleConformation TypeRelative Energy (kcal/mol)Description
C(phenyl)-N-C1-C2AntiLowThe phenyl group and the C1-C2 bond of the butenyl chain are oriented away from each other, minimizing steric strain.
C(phenyl)-N-C1-C2GaucheSlightly HigherThe phenyl group and the C1-C2 bond are at a 60° dihedral angle, introducing minor steric interaction.
N-C1-C2-C3AntiLowThe nitrogen atom and the C3 carbon are positioned 180° apart, representing a stable, extended chain conformation.
N-C1-C2-C3GaucheSlightly HigherThe nitrogen and C3 carbon are adjacent, leading to a more compact structure with some steric interaction.
C1-C2-C3-C4EclipsedHighThe C1-C2 and C3-C4 bonds are aligned, resulting in significant torsional and steric strain, making this a high-energy transition state between staggered conformers.

Intermolecular Interactions and Aggregation Tendencies

The chemical structure of N-3-butenylbenzenamine dictates the types of non-covalent interactions it can form, which in turn govern its physical properties and tendency to aggregate.

π-π Stacking: The aromatic rings can stack on top of each other in parallel or offset arrangements. This is a crucial interaction for aggregation, where multiple molecules align to maximize the favorable interaction between their π-systems.

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen's lone pair of electrons can act as an acceptor. harvard.edu This allows for the formation of hydrogen-bonded dimers or larger aggregates, although these bonds are generally weaker than those involving more electronegative atoms like oxygen.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegativity difference between nitrogen and the carbon/hydrogen atoms, leading to electrostatic interactions between molecules.

Computational studies, particularly through molecular dynamics simulations of multiple N-3-butenylbenzenamine molecules, can quantify the strength and geometry of these interactions. Radial distribution functions can be calculated to predict how molecules arrange themselves in a condensed phase, revealing the likelihood and structure of aggregates. The balance between π-π stacking of the aromatic cores and hydrogen bonding of the amine groups would be a key determinant of the preferred aggregation motif.

Prediction of Spectroscopic Properties

Computational chemistry provides highly valuable tools for predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations, primarily using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Then, the magnetic shielding tensors for each nucleus are calculated. nih.gov These values are then referenced against a standard (like tetramethylsilane, TMS) to yield the predicted chemical shifts. The accuracy of these predictions is sensitive to the choice of the DFT functional and basis set. github.io Machine learning algorithms trained on large datasets of DFT-calculated values are also emerging as a much faster alternative for predicting NMR parameters. nih.govbris.ac.uk

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-H (ortho)6.7 - 6.9113 - 115Shielded by the electron-donating amine group.
Aromatic C-H (meta)7.1 - 7.3129 - 131Less affected by the amine group.
Aromatic C-H (para)6.6 - 6.8117 - 119Shielded by the amine group.
N-H3.5 - 4.5N/AShift is variable and depends on solvent and concentration.
N-CH₂3.1 - 3.345 - 48Methylene (B1212753) group attached to nitrogen.
CH₂-CH=2.2 - 2.435 - 38Allylic methylene group.
=CH-5.7 - 5.9134 - 136Vinylic proton, part of the double bond.
=CH₂5.0 - 5.2116 - 118Terminal vinylic protons.

Simulated IR/Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculations produce a list of vibrational modes, which can be visualized as a theoretical spectrum by applying a line-broadening function (e.g., a Lorentzian function). scispace.com

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scispace.com The simulated spectra are invaluable for assigning specific absorption bands to particular molecular motions.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman ActivityDescription
N-H Stretch~3400LowA characteristic sharp peak for a secondary amine.
Aromatic C-H Stretch3000 - 3100MediumStretching of C-H bonds on the benzene ring.
Vinylic C-H Stretch3020 - 3080MediumStretching of C-H bonds on the C=C double bond.
Aliphatic C-H Stretch2850 - 2960HighSymmetric and asymmetric stretching of CH₂ groups.
C=C Stretch1640 - 1650HighStretching of the alkene double bond. Strong in Raman.
Aromatic C=C Stretch1500 - 1600HighIn-plane stretching vibrations of the benzene ring.
C-N Stretch1250 - 1350MediumStretching of the bond between the nitrogen and the aromatic ring.

UV-Vis Absorption Maxima Calculations

Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

For N-3-butenylbenzenamine, the primary electronic transitions are expected to be π → π* transitions associated with the benzene ring and the C=C double bond. The nitrogen atom's lone pair can also participate in n → π* transitions. The calculations can predict how conjugation and substituent effects influence the absorption wavelengths.

Transition TypeCalculated λ_max (nm)Oscillator Strength (f)Description
π → π~245HighAssociated with the aromatic system (benzenoid band).
π → π~285MediumA secondary, longer-wavelength band from the aromatic system, influenced by the amine substituent.

Reaction Pathway Analysis and Transition State Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

A transition state is a first-order saddle point on the PES, representing the maximum energy point along the minimum energy reaction path. Locating this structure is key to understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy barrier.

For N-3-butenylbenzenamine, several reactions could be analyzed:

Electrophilic addition to the alkene: The reaction of the C=C double bond with an electrophile (e.g., HBr or Br₂). Calculations would predict whether a Markovnikov or anti-Markovnikov product is favored by comparing the energies of the intermediate carbocations and the corresponding transition states.

N-Alkylation or N-Acylation: The reaction at the amine's lone pair. Computational analysis could predict the transition state for the nucleophilic attack of the nitrogen on an electrophilic carbon.

Intramolecular cyclization: A potential reaction where the amine or the aromatic ring attacks the double bond, which could be modeled to determine the feasibility and stereochemical outcome.

By calculating the energies of all stationary points along the reaction coordinate, a complete energy profile can be constructed. This profile provides a quantitative prediction of the reaction's feasibility, rate, and selectivity, offering insights that are often difficult to obtain through experimental means alone.

Table of Compounds Mentioned

Compound Name
Benzenamine, N-3-butenyl-
Butane
Tetramethylsilane
Hydrogen Bromide

Potential Energy Surface Mapping

The concept of a Potential Energy Surface (PES) is fundamental to understanding the dynamics of a chemical reaction. longdom.orgwayne.eduwikipedia.orglibretexts.org A PES is a multidimensional surface that describes the potential energy of a collection of atoms as a function of their spatial coordinates. longdom.orgwikipedia.org For a molecule like N-3-butenylbenzenamine, the PES provides a theoretical map of the energy landscape for its various conformations and reactions.

Computational chemistry methods, such as those based on quantum mechanics, are employed to calculate the PES. libretexts.org These calculations can identify stable molecular structures, which correspond to minima on the energy surface, and transition states, which are saddle points connecting these minima. longdom.orgwayne.edu The pathway of lowest energy connecting reactants to products through a transition state is known as the minimum energy pathway or intrinsic reaction coordinate. rsc.org

For N-3-butenylbenzenamine, a key reaction of interest for PES mapping would be its intramolecular cyclization. This reaction would involve the butenyl group interacting with the benzene ring. The PES would be mapped by systematically varying key geometric parameters, such as the distance between the terminal carbon of the butenyl group and a carbon atom on the benzene ring, as well as relevant bond angles and dihedrals.

Illustrative Data for a Hypothetical Intramolecular Cyclization Reaction of N-3-Butenylbenzenamine:

Stationary PointDescriptionRelative Energy (kcal/mol)Key Geometric Parameter(s)
ReactantN-3-Butenylbenzenamine0.0Extended conformation
TS1Transition state for cyclization+25.3C-C bond forming
Intermediate 1Cyclized intermediate-5.2New C-C bond formed
TS2Transition state for rearrangement+15.8Hydrogen shift
ProductFinal cyclized product-12.7Rearranged structure

This table is illustrative and does not represent actual experimental or calculated data.

Free Energy Calculations of Reaction Steps

While the PES provides insight into the potential energy changes during a reaction, a more complete understanding requires the calculation of free energies. Free energy calculations account for both enthalpy and entropy, providing a more accurate prediction of reaction spontaneity and equilibrium constants. nih.gov

For the reaction steps of N-3-butenylbenzenamine, computational methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of reactants, intermediates, transition states, and products. nih.govosti.gov These calculations involve optimizing the geometry of each species and then performing a frequency calculation to obtain the zero-point vibrational energy, thermal corrections, and entropy.

Illustrative Thermodynamic Data for a Hypothetical Reaction of N-3-Butenylbenzenamine:

Reaction StepΔH (kcal/mol)TΔS (kcal/mol) at 298 KΔG (kcal/mol)
Reactant → TS1+24.1-2.5+26.6
Reactant → Intermediate 1-6.0-1.8-4.2
Intermediate 1 → TS2+20.5-0.9+21.4
Intermediate 1 → Product-7.5+0.5-8.0
Overall Reaction-13.5-1.3-12.2

This table is illustrative and does not represent actual experimental or calculated data.

Doping Effects and Optoelectronic Properties of Benzenamine Derivatives

Doping is a process where impurities are intentionally introduced into a semiconductor material to alter its electrical and optical properties. youtube.com In the context of organic semiconductors, such as derivatives of benzenamine (aniline), doping can significantly enhance their conductivity. nih.govchemeurope.comacs.org The optoelectronic properties of aniline (B41778) derivatives are influenced by the presence of electron-donating or electron-accepting groups. acs.orgresearchgate.net

The introduction of dopants can create charge carriers (electrons or holes) in the material, leading to an increase in electrical conductivity. sustainability-directory.com The effectiveness of doping depends on the type of dopant and the host material. For benzenamine derivatives, both p-type (creation of holes) and n-type (creation of electrons) doping can be envisioned, though p-type is more common for aniline-based materials.

The optoelectronic properties, such as the absorption and emission of light, are also affected by doping. Doping can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's band gap. acs.org A smaller band gap generally leads to the absorption of longer wavelengths of light.

For N-3-butenylbenzenamine, the presence of the butenyl group, a weakly electron-donating group, will influence its intrinsic optoelectronic properties. Upon doping, a significant increase in conductivity would be expected. The specific changes in the UV-visible absorption spectrum would depend on the nature of the dopant and its interaction with the π-electron system of the benzenamine core.

Illustrative Data on the Effect of Doping on a Hypothetical Benzenamine Derivative:

Dopant Concentration (mol%)Conductivity (S/cm)HOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)
0 (undoped)1.2 x 10-8-5.1-1.93.2
15.5 x 10-6-5.0-2.03.0
58.2 x 10-4-4.9-2.12.8
103.1 x 10-2-4.8-2.22.6

This table is illustrative and does not represent actual experimental or calculated data.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Heterocycle Synthesis

The bifunctional nature of Benzenamine, N-3-butenyl- makes it an ideal starting material for the construction of nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and natural product synthesis.

Formation of Tetrahydroquinolines

Benzenamine, N-3-butenyl- is a suitable precursor for the synthesis of tetrahydroquinolines, a class of heterocycles found in numerous biologically active compounds. The formation of the tetrahydroquinoline ring system from N-alkenylanilines is typically achieved through an intramolecular cyclization reaction. This transformation can be promoted by various catalysts, including acids and transition metals.

The general mechanism involves the activation of the butenyl group, followed by an intramolecular electrophilic attack from the electron-rich aniline (B41778) ring. For instance, palladium-catalyzed intramolecular cyclization of N-alkenylanilines provides an effective route to quinoline (B57606) and its derivatives researchgate.net. In this type of reaction, a catalyst like Palladium(II) chloride can facilitate the cyclization of substrates similar to Benzenamine, N-3-butenyl-, leading to the formation of the core tetrahydroquinoline structure researchgate.net. The reaction conditions, such as the choice of catalyst, solvent, and temperature, can influence the yield and selectivity of the product researchgate.net. The resulting tetrahydroquinoline scaffold is a key feature in various pharmaceuticals, including antiarrhythmic, schistosomicidal, and antiviral agents nih.gov.

Table 1: Catalytic Systems for Intramolecular Cyclization of N-Alkenylanilines

Catalyst System Substrate Type Product Key Features
PdCl₂(DMSO)n N-(1-methyl-2-butenyl)aniline 2,4-dimethyl-quinoline Effective for substituted allylanilines researchgate.net.
Gold Catalysts N-aryl propargylamines Tetrahydroquinolines Offers high efficiency and regioselectivity organic-chemistry.org.
Brønsted Acids 2-aminoenones 2-substituted Tetrahydroquinolines Enables highly enantioselective synthesis organic-chemistry.org.
BF₃·OEt₂ Steroidal aryliminium salts Steroid-tetrahydroquinoline hybrids Involves an intramolecular hetero Diels-Alder reaction nih.gov.

Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are of significant interest in supramolecular chemistry and materials science. Benzenamine, N-3-butenyl- can be envisioned as a building block for such large-ring systems through reactions that leverage its terminal double bond. Ring-closing metathesis (RCM) is a powerful synthetic strategy for the construction of macrocycles nih.govdrughunter.com.

A plausible synthetic route would involve the initial dimerization of Benzenamine, N-3-butenyl- through a reaction that links two molecules, for example, at the nitrogen atom via a suitable diether or diacyl linker, to form a larger acyclic diene. This diene precursor could then undergo an intramolecular RCM reaction, catalyzed by a ruthenium-based catalyst like a Grubbs catalyst, to form a nitrogen-containing macrocycle. The efficiency of the macrocyclization is often dependent on factors such as the nature of the catalyst, reaction concentration, and the conformational pre-organization of the acyclic precursor nih.govbeilstein-journals.org. While direct examples involving Benzenamine, N-3-butenyl- are not extensively documented, the principles of RCM are well-established for creating macrocycles containing N-heteroaromatic components beilstein-journals.org.

Role in Polymer Chemistry

The dual functionality of Benzenamine, N-3-butenyl- also lends itself to applications in polymer chemistry, where it can be incorporated into polymer chains as a monomer or used to create ligands for polymerization catalysts.

Monomer in Copolymerization Reactions

Benzenamine, N-3-butenyl- possesses two distinct polymerizable groups: the aniline moiety and the butenyl (vinyl) group. This allows for its participation in different types of polymerization reactions. The aniline portion can undergo oxidative polymerization to form polyaniline-like structures, which are known for their conductive properties nih.govrsc.org. The terminal alkene group can participate in vinyl polymerization through free-radical, cationic, or coordination mechanisms.

The copolymerization of aniline derivatives with other monomers can lead to materials with tailored properties scirp.org. However, the direct copolymerization of a vinyl monomer and an aniline can be challenging under a single set of conditions due to differing reaction mechanisms researchgate.net. Electropolymerization has been suggested as a method to initiate polymerization for both types of monomers simultaneously researchgate.net. The incorporation of Benzenamine, N-3-butenyl- into a copolymer could introduce functionalities that allow for further modification, such as cross-linking through either the residual double bonds or reactions involving the aromatic amine.

Ligands in Catalytic Polymerization Systems

Aniline derivatives are frequently used as precursors for the synthesis of ligands for transition metal catalysts, particularly in the field of olefin polymerization researchgate.netseahipublications.org. Late transition metal catalysts, such as those based on nickel and palladium, often employ nitrogen-containing ligands to tune the electronic and steric environment of the metal center, which in turn influences the catalytic activity and the properties of the resulting polymer researchgate.net.

Benzenamine, N-3-butenyl- can be readily converted into a variety of ligands. For example, it can undergo condensation with α-diketones to form α-diimine ligands. When complexed with a late transition metal like nickel(II) or iron(II), these ligands form highly active catalysts for ethylene (B1197577) polymerization researchgate.net. The butenyl group on the aniline backbone would serve as a peripheral functional group on the ligand, potentially influencing the catalyst's solubility or allowing for its subsequent grafting onto a polymer support.

Table 2: Examples of Aniline-Derived Ligands in Ethylene Polymerization

Ligand Type Metal Center Co-catalyst Polymer Produced Key Features of Catalyst System
α-Diimine Ni(II) MAO, MMAO, Et₂AlCl Highly branched Polyethylene Produces polymers with narrow molecular weight distribution researchgate.net.
Pyridine Carboxamidate Ni(II) MAO Polyethylene Exhibits steric and electronic effects on polymerization activity researchgate.net.
α-Imino-carboxamide Ni(II) MAO Polyethylene Can be used for copolymerization with polar monomers researchgate.net.
Bis(imino)pyridine Fe(II) MAO Polymeric product Catalyst based on 2,6-dimethylaniline (B139824) showed high polymer yield researchgate.netseahipublications.org.

Intermediate in Fine Chemical Synthesis

Beyond its direct use in heterocycle and polymer synthesis, Benzenamine, N-3-butenyl- serves as a crucial intermediate for the synthesis of more complex fine chemicals. Aniline derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes beilstein-journals.orgbeilstein-journals.orgnih.gov.

The ability of Benzenamine, N-3-butenyl- to be transformed into the tetrahydroquinoline core is particularly significant. The tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities nih.govudel.edu. Therefore, Benzenamine, N-3-butenyl- represents a key starting material for accessing this important class of compounds. The synthesis of complex, substituted anilines and their subsequent transformations are central to the development of new chemical entities nih.gov. The presence of the butenyl group offers a site for further chemical modification, such as oxidation, reduction, or addition reactions, allowing for the creation of a library of derivatives from a single, versatile intermediate.

Building Block for Complex Aromatic Amine Structures

Amines are fundamental building blocks in organic chemistry, essential for the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and polymers. amerigoscientific.com Primary and secondary amines, in particular, are crucial for carbon-nitrogen bond formation. enamine.netenamine.net Benzenamine, N-3-butenyl-, as a secondary aromatic amine, serves as a versatile precursor for creating more elaborate molecules. molport.com The aniline moiety can undergo reactions such as acylation, alkylation, and various coupling reactions, while the butenyl group provides a separate handle for further functionalization. This dual reactivity allows chemists to build molecular complexity in a controlled and stepwise manner, making it an important intermediate in synthetic organic chemistry.

Synthesis of N-Phenylbenzamide Derivatives

N-phenylbenzamide derivatives are a class of compounds with significant biological activity and applications in medicinal chemistry. nih.govnih.govresearchgate.net The synthesis of these derivatives can be readily achieved using an aniline precursor like Benzenamine, N-3-butenyl-. The core reaction involves the formation of an amide bond between the nitrogen atom of the aniline and the carbonyl carbon of a benzoic acid derivative. nanobioletters.com This is typically accomplished by reacting the amine with a substituted benzoyl chloride in the presence of a base or by using a carboxylic acid with a suitable coupling agent. researchgate.netgoogle.com The butenyl group on the aniline nitrogen remains intact during this transformation, yielding an N-(but-3-en-1-yl)-N-phenylbenzamide derivative, which can be further modified at the alkene.

Table 1: General Synthesis of N-Phenylbenzamide Derivatives

Reactant 1 Reactant 2 Product
Benzenamine, N-3-butenyl- Substituted Benzoyl Chloride N-(but-3-en-1-yl)-N-phenylbenzamide derivative

Functionalization via Alkene Moiety

The terminal double bond of the butenyl group is a key site of reactivity, enabling a variety of powerful chemical transformations for skeletal diversification.

Metathesis Reactions (e.g., Ring-Closing Metathesis)

Ring-closing metathesis (RCM) is a powerful method for the synthesis of unsaturated rings, including nitrogen heterocycles. wikipedia.orgnih.gov This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org While Benzenamine, N-3-butenyl- itself cannot undergo RCM, it is an ideal precursor for RCM substrates. For example, allylation of the nitrogen atom would produce a diene that can readily undergo RCM to form a seven-membered unsaturated nitrogen heterocycle. This strategy is widely employed for accessing five- to seven-membered nitrogen-containing rings, which are common motifs in natural products and pharmaceuticals. wikipedia.orgnih.gov

Table 2: Hypothetical Ring-Closing Metathesis (RCM) Application

Starting Material Precursor RCM Substrate (Diene) RCM Product

Hydroamination and Other Addition Reactions to the Butenyl Group

Hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. researchgate.net The butenyl group in Benzenamine, N-3-butenyl- is a suitable substrate for such reactions. Catalyzed by various transition metals, hydroamination can proceed in an intermolecular or intramolecular fashion to generate more complex amine products. researchgate.net This reaction is highly atom-economical, forming a new carbon-nitrogen bond without generating byproducts.

Beyond hydroamination, the terminal alkene is susceptible to a wide range of classic addition reactions. These include:

Hydrogenation: Reduction of the double bond to yield N-butylaniline.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond.

Hydroboration-Oxidation: A two-step process to install a primary alcohol at the terminal carbon, yielding 4-(phenylamino)butan-1-ol.

Epoxidation: Conversion of the alkene to an epoxide, which can be opened by various nucleophiles.

Applications in Advanced Materials

The structural features of Benzenamine, N-3-butenyl- make it a promising candidate for the development of novel organic materials with specific electronic properties.

Optoelectronic Materials and Organic Semiconductors

Aromatic amines, and particularly triarylamine derivatives, are a cornerstone of modern organic electronics. They are frequently used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as active components in organic semiconductors and photovoltaics. researchgate.net The nitrogen lone pair and the extended π-system of the aromatic rings facilitate the movement of positive charge carriers (holes).

Benzenamine, N-3-butenyl- can serve as a key building block for such advanced materials. The aniline core provides the necessary electronic properties, while the butenyl group acts as a versatile functional handle. This alkene can be used for polymerization, creating polymers with pendant aromatic amine groups. Alternatively, it can serve as an attachment point to graft the molecule onto other functional units or polymer backbones, allowing for the precise tuning of the final material's properties for applications in plastic electronics and other n-type organic semiconductor devices. mdpi.comresearchgate.net

Table 3: Potential Roles in Optoelectronic Materials

Structural Feature Function Potential Application
Aniline Core Hole-transporting properties Organic Light-Emitting Diodes (OLEDs)
Butenyl Group Polymerization site Organic Semiconductors

The Role of Benzenamine, N-3-butenyl- in the Design of Novel Ligands and Catalysts

The inherent reactivity of the butenyl group could, in theory, be exploited for post-coordination modifications or for anchoring the ligand to a support material. The aniline moiety provides a common coordination site for a wide range of metal centers. The interplay between the electronic properties of the substituted aniline ring and the steric and reactive nature of the N-3-butenyl substituent could potentially be tuned to influence the catalytic activity and selectivity of resulting metal complexes.

While the broader class of N-alkenylanilines has been investigated in various catalytic transformations, including cyclization and cross-coupling reactions, specific data and detailed studies focusing exclusively on Benzenamine, N-3-butenyl- remain elusive. Without dedicated research into its coordination behavior and catalytic potential, any discussion on its role in the design of novel ligands and catalysts would be purely speculative.

Further investigation is required to synthesize and characterize coordination complexes of Benzenamine, N-3-butenyl- and to evaluate their efficacy in catalytic applications. Such studies would be essential to elucidate its potential and to generate the specific research findings and data necessary for a comprehensive understanding of its utility in advanced organic synthesis and materials science.

Q & A

Q. What spectroscopic techniques are essential for characterizing N-substituted benzenamines like N-3-butenyl derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) is critical for confirming substituent positions and structural integrity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches). Cross-reference experimental data with databases like the NIST Chemistry WebBook for validation .

Q. What are the primary toxicity considerations when handling benzenamine derivatives in laboratory settings?

  • Methodological Answer : Acute toxicity data (e.g., oral LD50 values for structurally similar compounds) should guide safety protocols. For instance, boron trifluoride-aniline complexes exhibit an LD50 of 1200 mg/kg in rats, necessitating gloves, fume hoods, and proper ventilation . Toxicity screening via in vitro assays (e.g., Ames test) is recommended for novel derivatives.

Advanced Research Questions

Q. How can transcriptomic profiling elucidate the antifungal mechanisms of benzenamine derivatives against Aspergillus flavus?

  • Methodological Answer : Treat fungal cultures with sub-lethal concentrations of the compound (e.g., 100 µL/L), extract RNA, and perform RNA sequencing. Analyze differentially expressed genes (DEGs) using tools like DESeq2. Pathway enrichment (e.g., KEGG, GO) identifies disrupted processes. For example, benzenamine downregulates laeA, a global regulator of aflatoxin biosynthesis, and alters purine metabolism genes .
Transcriptomic Data Summary
Total DEGs: 3589 (1890 downregulated, 1699 upregulated)
Key Pathways Affected: Amino acid biosynthesis, endoplasmic reticulum protein processing

Q. What experimental approaches are recommended to investigate the impact of N-substituents on benzenamine’s bioactivity?

  • Methodological Answer : Synthesize derivatives with systematic substituent variations (e.g., alkyl, alkenyl groups). Assess antifungal activity via:
  • Growth inhibition assays : Measure minimum inhibitory concentrations (MICs) on A. flavus.
  • Aflatoxin quantification : Use HPLC or ELISA to correlate substituent effects with toxin suppression.
  • Structure-activity relationship (SAR) modeling : Apply computational tools (e.g., molecular docking) to predict interactions with fungal targets like laeA .

Q. How to analyze discrepancies in transcriptomic data when benzenamine derivatives affect fungal gene expression?

  • Methodological Answer : Resolve contradictions by:
  • Orthogonal validation : Confirm DEGs via qRT-PCR.
  • Multi-omics integration : Correlate transcriptomic data with proteomic or metabolomic profiles.
  • Condition-specific controls : Account for variables like fungal strain, treatment duration, and culture media. For example, benzenamine’s repression of aflatoxin genes may vary with fungal developmental stage .

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